Aminobutanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aminobutanol can be achieved through several synthetic routes. One common method involves the reduction of gamma-aminobutyric acid (GABA) using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) . Another approach is the reduction of gamma-aminobutyraldehyde using similar reducing agents .
Industrial Production Methods
On an industrial scale, this compound can be synthesized through the catalytic hydrogenation of gamma-aminobutyric acid or gamma-aminobutyraldehyde. This process typically involves the use of catalysts such as Raney nickel or palladium on carbon under high-pressure hydrogenation conditions .
Chemical Reactions Analysis
Types of Reactions
Aminobutanol undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: Gamma-aminobutyric acid
Reduction: Gamma-aminobutyraldehyde, gamma-aminobutyric acid
Substitution: Substituted this compound derivatives
Scientific Research Applications
Aminobutanol has a wide range of applications in scientific research:
Mechanism of Action
Aminobutanol exerts its effects primarily through its conversion to gamma-aminobutyric acid (GABA) in biological systems. This conversion involves the action of enzymes such as aldehyde reductase and aldehyde dehydrogenase . Gamma-aminobutyric acid then acts on GABA receptors in the central nervous system, modulating neurotransmission and exerting inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutylamine: Similar in structure and function to aminobutanol, serving as a precursor to gamma-aminobutyric acid.
2-Amino-1-butanol: Another alkanolamine with similar properties but differing in the position of the amino group.
Gamma-aminobutyric acid (GABA): The primary neurotransmitter that this compound is converted into.
Uniqueness
This compound is unique due to its dual functionality as both an alcohol and an amine, allowing it to participate in a wide range of chemical reactions. Its role as a precursor to gamma-aminobutyric acid also makes it particularly valuable in biological and medical research .
Properties
IUPAC Name |
2-aminobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBPETKZIGVZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859935 | |
Record name | 1-Butanol, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless hygroscopic liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | 2-Amino-1-butanol | |
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Vapor Pressure |
0.15 [mmHg] | |
Record name | 2-Amino-1-butanol | |
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CAS No. |
96-20-8, 5856-62-2, 13054-87-0 | |
Record name | 2-Amino-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-20-8 | |
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Record name | 2-Aminobutanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096208 | |
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Record name | 2-Aminobutan-1-ol | |
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Record name | 1-Butanol, 2-amino- | |
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Record name | 1-Butanol, 2-amino- | |
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Record name | 2-aminobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.263 | |
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Record name | (+)-2-amino-1-butanol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.978 | |
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Record name | (±)-2-aminobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.658 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-1-BUTANOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N008Q02GPS | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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